molecular formula C14H16N2O2 B12601578 Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- CAS No. 642084-34-2

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-

Cat. No.: B12601578
CAS No.: 642084-34-2
M. Wt: 244.29 g/mol
InChI Key: HMHYSAGTQTVFRZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is a chemical compound with a complex structure that includes a pyridine ring substituted with a phenylmethoxy group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- typically involves the reaction of 2-chloro-5-(phenylmethoxy)pyridine with ethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(phenylmethoxy)-: A related compound with a simpler structure, lacking the pyridine ring.

    Ethanol, 2-amino-2-(phenylmethoxy)-: Another similar compound with an amino group instead of the pyridine ring.

Uniqueness

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is unique due to its combination of a pyridine ring and a phenylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

642084-34-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(5-phenylmethoxypyridin-2-yl)amino]ethanol

InChI

InChI=1S/C14H16N2O2/c17-9-8-15-14-7-6-13(10-16-14)18-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,15,16)

InChI Key

HMHYSAGTQTVFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)NCCO

Origin of Product

United States

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